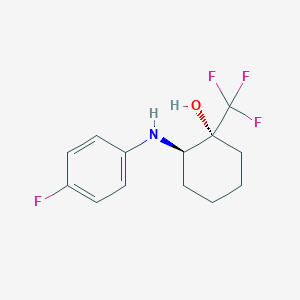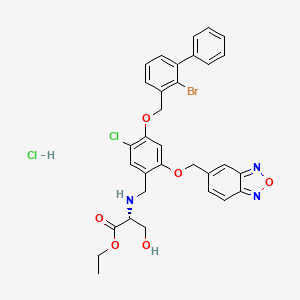![molecular formula C14H9Cl3 B11934507 1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDM2 is a selective, high-affinity antagonist of the aryl hydrocarbon receptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PDM2 is synthesized through a high-throughput screening method. The synthesis involves replacing the hydroxyl group of resveratrol with a chloride group, which significantly increases the affinity for the aryl hydrocarbon receptor while abolishing binding to the estrogen receptor .
Industrial Production Methods
The industrial production of PDM2 involves the use of advanced organic synthesis techniques. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Análisis De Reacciones Químicas
Types of Reactions
PDM2 undergoes various types of chemical reactions, including:
Oxidation: PDM2 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The replacement of functional groups in PDM2 is a common reaction, particularly the substitution of the hydroxyl group with a chloride group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride are employed for the substitution reactions
Major Products
The major products formed from these reactions include various derivatives of PDM2, which have different affinities for the aryl hydrocarbon receptor and other molecular targets .
Aplicaciones Científicas De Investigación
PDM2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the aryl hydrocarbon receptor.
Medicine: Explored for potential therapeutic applications in treating diseases related to the aryl hydrocarbon receptor.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This interaction prevents the receptor from activating downstream signaling pathways, which can modulate various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: A natural compound with a hydroxyl group that binds to both the aryl hydrocarbon receptor and the estrogen receptor.
Indole-3-carbinol: Another aryl hydrocarbon receptor agonist with different binding affinities and biological effects
Uniqueness of PDM2
PDM2 is unique due to its high selectivity and affinity for the aryl hydrocarbon receptor, combined with its lack of affinity for the estrogen receptor. This makes it a valuable tool for studying the specific effects of aryl hydrocarbon receptor antagonism without the confounding effects of estrogen receptor binding .
Propiedades
Fórmula molecular |
C14H9Cl3 |
|---|---|
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1- |
Clave InChI |
JMYNPQVCVQVODQ-UPHRSURJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
